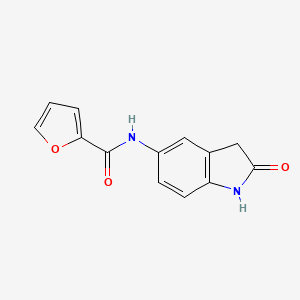

N-(2-oxoindolin-5-yl)furan-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O3 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)furan-2-carboxamide |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-8-6-9(3-4-10(8)15-12)14-13(17)11-2-1-5-18-11/h1-6H,7H2,(H,14,17)(H,15,16) |

InChI Key |

AEVVBZLHFSKGEW-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for the Core N-(2-oxoindolin-5-yl)furan-2-carboxamide Structure

The construction of the target molecule generally involves the formation of the 2-oxindole core, followed by the introduction of the furan-2-carboxamide side chain at the 5-position.

A common and reliable method for the synthesis of this compound involves a multi-step sequence. This typically begins with the synthesis of a suitably substituted oxindole (B195798) precursor, 5-nitrooxindole. The nitro group serves as a precursor to the amine functionality required for the final amide coupling step.

The synthesis of 5-nitroindole, a related precursor, has been reported and can be adapted for 5-nitrooxindole. The subsequent reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or the use of metal catalysts in the presence of a hydride source being common choices.

Once 5-aminooxindole (B107739) is obtained, the final step is the acylation of the amino group with an activated derivative of furan-2-carboxylic acid. This sequence is outlined below:

| Step | Reaction | Reactants | Key Reagents/Conditions | Product |

| 1 | Nitration of Oxindole | Oxindole, Nitrating agent | H₂SO₄/HNO₃ | 5-Nitrooxindole |

| 2 | Reduction of Nitro Group | 5-Nitrooxindole | H₂, Pd/C or SnCl₂/HCl | 5-Aminooxindole |

| 3 | Amide Coupling | 5-Aminooxindole, Furan-2-carboxylic acid | Coupling agent (e.g., EDC, DCC) | This compound |

This table outlines a plausible multi-step synthetic route for this compound based on established chemical transformations.

The pivotal step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through condensation and coupling reactions between 5-aminooxindole and furan-2-carboxylic acid. A variety of modern coupling reagents have been developed to facilitate this transformation efficiently and under mild conditions. nih.govchemistrysteps.comfishersci.co.uk

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. nih.govpeptide.com

Other effective coupling reagents include uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium-based reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com Another approach involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming a reactive acylimidazolide intermediate. nih.gov The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final product.

For instance, a general procedure for the amide coupling could involve dissolving furan-2-carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent and an organic base (e.g., triethylamine (B128534) or diisopropylethylamine). After a short activation period, a solution of 5-aminooxindole is added, and the reaction is stirred at room temperature until completion.

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | DCM, DMF | Water-soluble byproducts, good for electron-deficient amines. nih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Insoluble urea (B33335) byproduct, easy to remove by filtration. chemistrysteps.compeptide.com |

| HATU | DIPEA (Diisopropylethylamine) | DMF | High efficiency, rapid reaction times. nih.gov |

| CDI (1,1'-Carbonyldiimidazole) | None | THF | Forms a reactive acylimidazolide intermediate. nih.gov |

This interactive table summarizes common coupling reagents used for the synthesis of this compound and related amides.

Novel Approaches and Catalyst Systems for Compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and diverse methods for the synthesis of complex molecules like this compound.

The application of green chemistry principles to the synthesis of oxindole derivatives is an area of active research. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. The use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts are key aspects of this strategy. While specific green synthesis routes for this compound are not extensively reported, the principles can be applied to the synthesis of the oxindole core. For example, catalyst-free synthesis of oxindole derivatives in water has been demonstrated, offering an environmentally benign alternative to traditional methods that often rely on volatile organic solvents.

Multicomponent reactions (MCRs) offer a powerful tool for the rapid generation of molecular diversity from simple starting materials in a single synthetic operation. While a specific MCR for the direct synthesis of this compound has not been detailed, MCRs are widely used for the synthesis of highly substituted oxindole scaffolds. mdpi.com These reactions often involve the condensation of an isatin (B1672199) derivative, an active methylene (B1212753) compound, and a third component. Such strategies could potentially be adapted to incorporate the furan-2-carboxamide moiety or a precursor, thereby streamlining the synthesis and allowing for the rapid generation of a library of analogues.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of the title compound can be readily achieved by modifying either the oxindole core or the furan-2-carboxamide side chain.

For modifications to the oxindole ring, substituted isatins can be used as starting materials in the multi-step synthesis. This allows for the introduction of a wide range of functional groups at various positions on the oxindole scaffold.

To generate diversity in the furan-2-carboxamide portion, a variety of substituted furan-2-carboxylic acids can be employed in the final coupling step. Additionally, other heterocyclic carboxylic acids can be used in place of furan-2-carboxylic acid to explore the structure-activity relationships of this class of compounds. The Suzuki-Miyaura cross-coupling reaction has been utilized to arylate N-(4-bromophenyl)furan-2-carboxamide, demonstrating a method for further functionalization. researchgate.net This highlights the potential for late-stage diversification of the core scaffold.

| Variation | Synthetic Strategy | Example Starting Materials |

| Substituted Oxindole Ring | Use of substituted isatins in the initial steps of the multi-step synthesis. | 6-Chloro-isatin, 7-Methyl-isatin |

| Modified Furan (B31954) Ring | Employment of substituted furan-2-carboxylic acids in the amide coupling step. | 5-Methylfuran-2-carboxylic acid, 5-Bromofuran-2-carboxylic acid |

| Replacement of Furan Ring | Utilization of other heterocyclic carboxylic acids in the amide coupling. | Thiophene-2-carboxylic acid, Pyridine-3-carboxylic acid |

| Arylation of the Phenyl Ring | Suzuki-Miyaura cross-coupling of a halogenated precursor. | N-(4-bromophenyl)furan-2-carboxamide, various boronic acids |

This table illustrates strategies for the synthesis of analogues and derivatives of this compound.

Chemical Modifications at the Indolinone Ring

The 2-oxindole core, also known as 1,3-dihydro-2H-indol-2-one, is a versatile scaffold amenable to various chemical modifications. nih.gov The structure consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring with a carbonyl group at the C-2 position. nih.gov Key sites for modification on the this compound indolinone ring include the nitrogen atom (N-1), the C-3 position, and the aromatic ring.

Alkylation or arylation at the N-1 position is a common strategy to introduce diverse substituents. This can be achieved by reacting the parent compound with various alkyl or aryl halides in the presence of a base. Such modifications can influence the compound's solubility, lipophilicity, and interactions with biological targets.

The C-3 position of the oxindole ring is particularly reactive due to the adjacent carbonyl group and can be functionalized in numerous ways. For instance, condensation reactions with aldehydes or ketones can introduce a variety of substituted ylidene groups at this position. researchgate.net Furthermore, the C-3 position can be part of spirocyclic systems, which can be formed through cycloaddition reactions. nih.gov

Modifications on the benzene portion of the indolinone ring, other than the 5-amino linkage, can also be envisioned. For example, electrophilic aromatic substitution reactions could introduce substituents such as nitro or halogen groups, provided the existing furan-2-carboxamide group does not interfere. However, such modifications are often more challenging to achieve selectively once the core structure is assembled. A more common approach is to start with a pre-functionalized indolinone precursor. For instance, using a 5-amino-7-chloroindolin-2-one would result in a final compound with a chlorine atom on the indolinone ring.

| Modification Site | Type of Reaction | Potential Reagents | Purpose of Modification |

| N-1 Position | Alkylation/Arylation | Alkyl halides, Aryl halides | Modulate solubility and lipophilicity |

| C-3 Position | Condensation | Aldehydes, Ketones | Introduce diverse substituents |

| C-3 Position | Spirocyclization | Dienes, Dipolarophiles | Create rigid, three-dimensional structures |

| Benzene Ring | Electrophilic Substitution | Nitrating agents, Halogenating agents | Alter electronic properties |

Substituent Effects on the Furan Moiety

Electron-donating groups (EDGs) such as methyl or methoxy (B1213986) groups at the 5-position of the furan ring can increase the electron density of the ring. This enhanced nucleophilicity can affect the reactivity of the furan moiety in reactions such as electrophilic aromatic substitution. Conversely, electron-withdrawing groups (EWGs) like nitro or formyl groups decrease the electron density of the furan ring, making it less susceptible to electrophilic attack but potentially more reactive towards nucleophiles. nih.gov

The introduction of substituents on the furan ring can also have steric effects, influencing the conformation of the molecule and its ability to interact with biological targets. For instance, a bulky substituent at the 5-position could hinder the rotation of the furan-carboxamide bond, leading to a more rigid molecular structure.

Computational studies on substituted furans have shown that both the electronic and regiochemical effects of substituents can significantly impact their reactivity in cycloaddition reactions. nih.gov This suggests that modifying the furan moiety can be a powerful tool for fine-tuning the chemical behavior of this compound.

| Substituent Type | Example | Effect on Furan Ring | Potential Impact on Reactivity |

| Electron-Donating | -CH3, -OCH3 | Increases electron density | Enhances susceptibility to electrophilic attack |

| Electron-Withdrawing | -NO2, -CHO | Decreases electron density | Decreases susceptibility to electrophilic attack |

| Sterically Bulky | -C(CH3)3 | Hinders bond rotation | Induces a more rigid conformation |

Introduction of Linkers and Peripheral Groups

To explore the potential for developing bifunctional molecules or to attach the this compound core to a larger molecular assembly, various linkers and peripheral groups can be introduced. This strategy is often employed in drug discovery to connect a pharmacophore to another functional unit, such as a targeting moiety or a solubilizing group.

One common approach is to modify the initial building blocks before the final coupling reaction. For instance, a linker could be attached to the 5-aminoindolin-2-one or the furan-2-carboxylic acid prior to their condensation. A variety of linkers with different lengths and chemical properties, such as polyethylene (B3416737) glycol (PEG) chains or simple alkyl chains, can be utilized.

Alternatively, functional groups on the core molecule can be used as handles for post-synthetic modification. For example, if a substituent on the furan or indolinone ring contains a reactive group like a carboxylic acid or an amine, it can be coupled to other molecules using standard amide bond formation or other conjugation chemistries. nih.gov The introduction of linkers and peripheral groups can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and pharmacokinetic profile.

| Linker/Group Type | Attachment Strategy | Purpose |

| Alkyl Chains | Pre-functionalization of building blocks | Spatially separate molecular components |

| PEG Chains | Pre- or post-synthetic modification | Enhance aqueous solubility |

| Reactive Functional Groups | Post-synthetic modification | Enable conjugation to other molecules |

Characterization Techniques for Synthesized Compounds (General Spectroscopic Methods)

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of standard spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are fundamental for confirming the structure of organic molecules. In the 1H NMR spectrum of a typical this compound derivative, one would expect to see characteristic signals for the protons on the indolinone and furan rings, as well as signals for any introduced substituents. researchgate.netrsisinternational.org The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and spatial relationships. For instance, the protons on the furan ring typically appear in the aromatic region, as do the protons on the benzene ring of the indolinone moiety. The methylene protons at the C-3 position of the indolinone ring would appear as a singlet in the parent compound. rsisinternational.org

13C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbons of the amide and the lactam in the indolinone ring would show characteristic downfield shifts. rsisinternational.org The chemical shifts of the aromatic carbons in both the furan and indolinone rings would also be observed.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this compound would include the N-H stretching vibrations of the amide and the lactam, as well as the C=O stretching vibrations of these two groups. researchgate.net The C-N and C-O stretching vibrations, as well as aromatic C-H and C=C stretching bands, would also be present in the IR spectrum.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can also provide information about their fragmentation patterns, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact molecular formula of a compound. nih.gov

| Spectroscopic Technique | Information Obtained | Expected Key Signals for this compound |

| 1H NMR | Proton environment and connectivity | Aromatic protons (furan and benzene rings), amide N-H, lactam N-H, CH2 at C-3 |

| 13C NMR | Carbon framework | Carbonyl carbons (amide and lactam), aromatic carbons |

| IR | Functional groups | N-H stretching, C=O stretching (amide and lactam), C-N and C-O stretching |

| MS | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass |

Structure Activity Relationship Sar Studies

Role of the Furan-2-carboxamide Moiety in Modulating Activity (in vitro)

The furan-2-carboxamide moiety is a versatile scaffold found in a variety of biologically active compounds. nih.govnih.govresearchgate.netbohrium.comnih.govnih.gov Its structure allows for modifications on the furan (B31954) ring and within the carboxamide linker, both of which can significantly affect biological activity.

The furan ring itself can be a target for structural modifications. As a bioisosteric replacement for a phenyl ring, the furan moiety can influence properties such as metabolism, polarity, and solubility. researchgate.netcambridgemedchemconsulting.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions.

In a study on furan-2-carboxamides as antibiofilm agents, the furan-2-carboxamide core was kept constant while other parts of the molecule were varied. nih.gov However, the authors noted that future work could explore substitutions on the furan ring itself. nih.gov In other classes of compounds, substitution on the furan ring has been shown to be a viable strategy for modulating activity. For example, in a series of ST2 inhibitors, a 5-(3-nitrophenyl)furan group was a key component of the active compounds. nih.gov This indicates that the 5-position of the furan ring is a suitable site for introducing substituents to probe for additional interactions with a biological target.

Bioisosteric replacement of the furan ring with other five-membered heterocycles, such as thiophene, is also a common strategy in medicinal chemistry. researchgate.netbohrium.com Thiophene can have different electronic and steric properties compared to furan, which can lead to altered biological activity.

| Modification | Potential Impact on Biological Activity | Rationale |

|---|---|---|

| Substitution at 5-position | Can introduce new interactions with the target protein and modulate electronic properties. nih.gov | The 5-position is synthetically accessible and allows for the introduction of a variety of substituents. |

| Bioisosteric replacement (e.g., with thiophene) | May alter binding affinity, metabolic stability, and physicochemical properties. researchgate.netbohrium.com | Thiophene has different electronic and geometric properties compared to furan, which can lead to a different SAR profile. |

Studies on various classes of bioactive molecules have shown that the length, rigidity, and composition of a linker can have a profound impact on activity. nih.govnih.govnih.gov For instance, in a study on bisQAC antiseptics, an optimal linker length was found to be crucial for enhanced binding to bacterial membranes. mdpi.com While not directly related to the N-(2-oxoindolin-5-yl)furan-2-carboxamide scaffold, this highlights the general importance of linker properties.

In the context of furan-2-carboxamides, a study on antibiofilm agents explored the replacement of the direct amide bond with more complex linkers, such as carbohydrazides and triazoles. nih.gov It was found that these different linkers had a significant impact on activity, with carbohydrazides and triazoles being the most effective. This suggests that extending the linker and introducing additional hydrogen bonding groups can be a fruitful strategy for enhancing biological activity.

| Linker Modification | Potential Impact on Biological Activity | Rationale/Example |

|---|---|---|

| Direct Amide Bond | Provides a rigid connection and hydrogen bonding sites. | The N-H and C=O groups are key interaction points. |

| Insertion of a Spacer (e.g., -CH₂-) | Increases flexibility and distance between the two ring systems. | May allow for better accommodation in a larger binding pocket. |

| Replacement with Bioisosteres (e.g., triazole) | Can improve metabolic stability and alter hydrogen bonding patterns. nih.govnih.gov | Triazoles are known bioisosteres of the amide bond. |

| Replacement with Carbohydrazide | Introduces additional hydrogen bond donors and acceptors. nih.gov | Found to be an effective linker in furan-2-carboxamide-based antibiofilm agents. |

Conformational Analysis and its Influence on Bioactivity

The three-dimensional conformation of this compound is a key determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. The molecule's conformation is influenced by the rotational freedom around the single bonds, particularly the bond connecting the furan ring to the carboxamide and the bond connecting the carboxamide to the indolinone ring.

Identification of Key Pharmacophoric Features for Target Interaction (in vitro)

The molecular structure of this compound and its analogs can be deconstructed into three primary regions for structure-activity relationship (SAR) analysis: the oxoindoline core, the furan ring, and the linking carboxamide group. In vitro studies on a series of indolin-2-one-5-carboxamides have elucidated key pharmacophoric features essential for potent inhibitory activity, particularly against targets like p21-activated kinase 4 (PAK4). nih.gov

The foundational scaffold, the indolin-2-one core, is a crucial element for target engagement. The amide group at the 5-position of this core serves as a critical attachment point for various substituents, and its interaction within the binding site is a primary determinant of activity.

Modifications to the group attached to the carboxamide, in this case, the furan-2-carboxamide moiety, have a significant impact on potency. The nature of the aromatic or heteroaromatic ring system directly influences the compound's inhibitory capacity. SAR studies on related compounds have explored the replacement of the furan ring with other moieties to probe the electronic and steric requirements of the binding pocket. For instance, the replacement of a furan ring with other aromatic systems can modulate activity, highlighting the importance of this region for optimizing target interaction. nih.govnih.gov

Furthermore, substitutions on the oxoindoline ring itself, particularly at the 3-position, have been systematically investigated. The introduction of different substituents at this position can profoundly alter the compound's biological activity. Studies have shown that even minor changes to the substituent at the C3 position can lead to significant variations in biochemical and cellular potency. nih.gov For example, a representative compound from a related series, designated 10a, which features a modified indolin-2-one core, demonstrated excellent enzyme inhibition with an IC₅₀ value of 25 nM against PAK4. nih.gov This underscores the sensitivity of the target's active site to the structural features of the oxoindoline portion of the molecule.

The key pharmacophoric elements derived from these in vitro SAR studies can be summarized as:

The Indolin-2-one Scaffold: Acts as the fundamental structural anchor.

The Carboxamide Linker at Position 5: Provides a crucial hydrogen bonding donor/acceptor group and a point of connection.

The N-linked Heteroaromatic Ring (Furan): Occupies a key binding pocket where its size, electronics, and substitution pattern are critical for potency.

Substituents at the 3-Position of the Oxoindoline Ring: Offer a vector for modification to enhance potency and selectivity. nih.gov

The table below summarizes the structure-activity relationships for key regions of the general indolin-2-one-5-carboxamide scaffold based on published in vitro data.

| Pharmacophoric Region | Modification | Impact on In Vitro Activity | Reference |

|---|---|---|---|

| Indolin-2-one Core | Core structure is essential | Serves as the primary scaffold for binding; modifications can drastically alter activity. | nih.gov |

| Carboxamide Linker | Maintained as amide | Acts as a key linker and potential hydrogen bond donor/acceptor. | nih.gov |

| N-linked Aromatic/Heteroaromatic Ring | Aromatic or heteroaromatic system (e.g., Furan) | Essential for occupying a specific binding pocket. Lipophilicity and electronic nature are important. | nih.govnih.gov |

| Substitution on the ring | Substituents can enhance or decrease potency depending on their nature and position. | nih.gov | |

| Position C3 of Oxoindoline | Introduction of various substituents | Potency is highly sensitive to the size and nature of the substituent at this position. | nih.gov |

Biological Target Identification and Mechanistic Elucidation Preclinical in Vitro Studies

In Vitro Evaluation of Biological Activities

No specific data from cell-based assays or enzyme inhibition studies for N-(2-oxoindolin-5-yl)furan-2-carboxamide has been reported.

Inhibition of Kinase Activities (e.g., Tyrosine Kinases, VEGFR-2, ERK1/2)

There is no publicly available data detailing the inhibitory activity of this compound against any kinase, including tyrosine kinases, VEGFR-2, or ERK1/2. Consequently, IC50 values or percentage inhibition data for this compound cannot be provided.

Cell Line Based Antiproliferative Studies

Information from in vitro studies assessing the antiproliferative effects of this compound against any cancer cell lines is absent from the scientific literature. Therefore, no data on its potency or efficacy in inhibiting cell proliferation is available.

Modulation of Cellular Pathways (e.g., apoptosis, cell cycle arrest, caspase activation)

No research has been published that investigates the effects of this compound on cellular pathways such as apoptosis, cell cycle progression, or the activation of caspases.

Molecular Mechanisms Underlying Observed In Vitro Effects

Given the lack of observed in vitro effects, no studies on the underlying molecular mechanisms have been published.

Binding Affinity to Specific Protein Targets

There is no data available regarding the binding affinity of this compound to any specific protein targets.

Downstream Cellular Signaling Perturbations

Extensive literature searches did not yield specific preclinical in vitro studies detailing the downstream cellular signaling perturbations of this compound. Consequently, there is no available data to report on the specific effects of this compound on cellular signaling pathways, such as the modulation of protein phosphorylation, activation or inhibition of specific kinases, or alterations in the expression levels of downstream effector proteins.

Therefore, data tables and detailed research findings on the mechanistic elucidation of this compound's effects on cellular signaling are not available in the current body of scientific literature. Further research is required to identify the biological targets of this compound and to characterize its impact on intracellular signaling cascades.

Computational and Theoretical Investigations

Molecular Docking Studies of N-(2-oxoindolin-5-yl)furan-2-carboxamide and Derivatives

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is instrumental in understanding the structural basis of a compound's activity. For the class of compounds including this compound, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors. nih.govmdpi.com

Docking analyses of oxoindolin and furan (B31954) carboxamide derivatives have revealed their ability to form stable complexes with numerous biological targets, including kinases, tyrosinase, and ectonucleoside triphosphate diphosphohydrolases (NTPDases). nih.govnih.gov The interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The core structure, featuring the oxoindolin and furan rings connected by a carboxamide linker, provides a scaffold with multiple points for interaction. The amide group frequently acts as a hydrogen bond donor and acceptor, while the aromatic rings engage in hydrophobic and stacking interactions with nonpolar residues in the protein's binding pocket.

Through molecular docking, specific binding poses and key amino acid interactions for this class of compounds have been predicted. The oxo group of the indolinone ring is a common hydrogen bond acceptor, often interacting with backbone amides or polar side chains of residues like threonine. mdpi.com Similarly, the amide linker is crucial for anchoring the ligand, forming hydrogen bonds with residues in the target's active site. mdpi.com Aromatic residues such as Phenylalanine, Tyrosine, and Tryptophan are often involved in π-π stacking interactions with the furan and oxindole (B195798) ring systems. For instance, in studies of related compounds targeting the Epidermal Growth Factor Receptor (EGFR), key interactions were observed with residues like Asp855 and Thr854. mdpi.com

| Target Class | Key Interacting Residues (Representative) | Common Interaction Types |

| Kinases (e.g., EGFR) | Asp855, Thr854 | Hydrogen Bond, π-π Stacking |

| Hydrolases (e.g., NTPDase) | Gln, Ser, Asp | Hydrogen Bond, Hydrophobic |

| Oxidoreductases (e.g., Tyrosinase) | His, Val, Phe | Hydrophobic, Metal Coordination |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes of both the ligand and the protein over time. For related indole (B1671886) carboxamide derivatives, MD studies have been performed to confirm that the ligand remains stably bound within the active site. nih.govmdpi.com These simulations help validate the key interactions predicted by docking, showing that crucial hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, thus indicating a stable and favorable binding mode. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netresearchgate.net Such calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential of this compound. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net These computational analyses provide a deeper understanding of the molecule's intrinsic properties, which can influence its binding affinity and reactivity with biological targets. The results from these calculations can complement docking studies by explaining the nature of the observed intermolecular interactions.

In Silico ADME Prediction

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are used in the early stages of drug discovery to computationally estimate these properties, helping to identify candidates with favorable pharmacokinetic profiles. nih.gov For compounds like this compound, these predictions often involve assessing compliance with guidelines such as Lipinski's Rule of Five. nih.gov Parameters such as molecular weight, lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated to predict oral bioavailability and other drug-like properties. nih.govnih.gov

| ADME Property | Predicted Characteristic | Rationale / Guideline |

| Molecular Weight | < 500 Da | Lipinski's Rule of Five |

| LogP (Lipophilicity) | < 5 | Lipinski's Rule of Five |

| Hydrogen Bond Donors | < 5 | Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Lipinski's Rule of Five |

| Oral Bioavailability | Likely Good | Based on TPSA and Lipinski's rules |

| Blood-Brain Barrier Permeation | Varies based on specific model | Dependent on polarity and size |

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of active compounds like this compound, a pharmacophore model can be generated. researchgate.net Such a model would typically include features like hydrogen bond acceptors (the carbonyl oxygen), hydrogen bond donors (the amide proton), and aromatic rings (the furan and oxindole moieties). mdpi.comresearchgate.net This model can then be used as a 3D query to screen large chemical databases (virtual screening) to identify novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. nih.gov This approach accelerates the discovery of new and diverse chemical scaffolds for a given target.

Preclinical Pharmacological Evaluation in Vitro and Cell Based Models

Compound Selectivity and Specificity in In Vitro Assays

No data is available regarding the selectivity and specificity of N-(2-oxoindolin-5-yl)furan-2-carboxamide against a panel of biological targets.

Dose-Response Relationships and Potency Determination in Cellular Systems

There are no published studies that have determined the dose-response relationships or the potency (e.g., IC50, EC50) of this compound in any cellular models.

Mechanism-Based In Vitro Assays to Confirm Target Engagement

No mechanism-of-action studies or in vitro assays confirming the engagement of this compound with a specific biological target have been reported.

Future Research Directions and Translational Perspectives Preclinical Focus

Identification of Novel Biological Targets for N-(2-oxoindolin-5-yl)furan-2-carboxamide

The 2-oxoindole nucleus is a well-established pharmacophore in kinase inhibition, most notably in the vascular endothelial growth factor receptor (VEGFR) family. For instance, sunitinib, a multi-targeted tyrosine kinase inhibitor, features a substituted oxindole (B195798) core and has set a precedent for the anti-angiogenic and anti-proliferative potential of this class of compounds. nih.gov Inspired by this, novel 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives have been designed and synthesized, demonstrating potent VEGFR-2 inhibitory activity. nih.gov This suggests that VEGFR-2 is a prime candidate for investigation as a biological target of this compound.

Furthermore, other 2-oxoindoline derivatives have been explored as dual inhibitors of tyrosine kinases and microtubules, indicating a potential for multi-targeted activity. nih.govnih.gov The furan-2-carboxamide moiety, on the other hand, has been associated with a range of biological activities, including antimicrobial and anticancer effects. nih.gov Therefore, future research should employ a multi-pronged approach to target identification, as outlined in the table below.

| Potential Target Class | Specific Examples | Rationale based on Structural Analogs |

| Receptor Tyrosine Kinases | VEGFR-2, PDGFR, FGFR | The 2-oxoindole core is a key feature of several approved and investigational kinase inhibitors. nih.gov |

| Cytoplasmic Tyrosine Kinases | Src, Abl | Broader kinase profiling of oxindole derivatives often reveals activity against these targets. |

| Tubulin | Colchicine binding site | Some 2-oxoindoline phosphonates have shown dual activity against microtubules. nih.govnih.gov |

| Bacterial Enzymes | DNA gyrase, Topoisomerase IV | Furan-based compounds have demonstrated antibacterial properties. |

A systematic screening of this compound against a panel of cancer-relevant kinases and other potential targets is a critical first step. Techniques such as differential scanning fluorimetry (DSF), isothermal titration calorimetry (ITC), and kinome profiling assays would be invaluable in identifying direct binding partners and quantifying affinities.

Design and Synthesis of Advanced Analogues with Enhanced Preclinical Profiles

The modular nature of this compound lends itself to systematic chemical modifications to enhance its preclinical profile. Structure-activity relationship (SAR) studies are pivotal in this regard and should focus on modifications of both the oxindole and furan-carboxamide moieties.

Table of Proposed Analog Modifications and Their Rationale

| Modification Site | Proposed Changes | Anticipated Improvement |

| Oxoindolin Core | Substitution at the 1, 3, and 6 positions | Improved potency, selectivity, and pharmacokinetic properties. |

| Furan (B31954) Ring | Replacement with other five-membered heterocycles (e.g., thiophene, pyrrole) | Modulation of electronic properties and potential for new interactions with the target. |

| Carboxamide Linker | Introduction of conformational constraints (e.g., cyclization) | Enhanced binding affinity and metabolic stability. |

The synthesis of these analogs can be achieved through established synthetic routes. For instance, the condensation of substituted isatins with various furan-2-carbohydrazides can provide a library of derivatives for screening. researchgate.net The primary goals of these synthetic efforts should be to improve target potency and selectivity, enhance cellular permeability and metabolic stability, and reduce off-target toxicities.

Exploration of Combination Strategies with Other Investigational Agents (preclinical)

Given the potential for this compound to act as a kinase inhibitor, exploring its efficacy in combination with other anticancer agents is a logical next step in preclinical development. The rationale for combination therapy is to target multiple pathways involved in tumor growth and survival, potentially leading to synergistic effects and overcoming drug resistance.

Potential Preclinical Combination Strategies

| Combination Partner | Mechanism of Action | Rationale for Synergy |

| Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin) | DNA damage, microtubule stabilization | Inhibition of angiogenesis and cell proliferation by the oxoindolinyl furan carboxamide could sensitize tumors to the cytotoxic effects of chemotherapy. |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4) | T-cell activation | By modulating the tumor microenvironment through inhibition of kinases like VEGFR, the compound may enhance the efficacy of immunotherapy. |

| Other Kinase Inhibitors (e.g., MEK inhibitors, PI3K inhibitors) | Targeting parallel signaling pathways | Dual blockade of key signaling nodes can lead to a more profound and durable anti-tumor response. |

Preclinical evaluation of these combinations would involve in vitro studies using co-culture systems and in vivo studies in relevant animal models of cancer. Key endpoints would include assessment of synergistic cytotoxicity, inhibition of tumor growth, and analysis of pharmacodynamic markers.

Addressing Research Gaps in the Understanding of the Compound's Biological Actions

A significant research gap exists in the understanding of the specific biological actions of this compound. While inferences can be drawn from related compounds, direct experimental evidence is lacking. Future research should prioritize the following areas:

Comprehensive Target Profiling: Moving beyond candidate-based approaches, unbiased techniques such as chemical proteomics could reveal novel and unexpected biological targets.

Mechanism of Action Studies: Elucidation of the downstream signaling pathways affected by the compound is crucial. This includes investigating its effects on cell cycle progression, apoptosis, and angiogenesis.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its dose-response relationship in vivo, is essential for its preclinical development.

Identification of Biomarkers: Discovering predictive biomarkers of response or resistance to the compound would be invaluable for its potential clinical translation.

Q & A

How can researchers optimize the synthesis of N-(2-oxoindolin-5-yl)furan-2-carboxamide to improve yield and purity?

Level: Advanced

Methodological Answer:

Optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For example, describes using Procedure F (amide coupling) for synthesizing related carboxamides, achieving >98% purity via reverse-phase HPLC. Key steps include:

- Coupling Reagents: Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the furan-2-carboxylic acid moiety.

- Chromatographic Purification: Gradient elution with acetonitrile/water mixtures to isolate the product.

- Analytical Validation: Confirm purity via HRMS and ¹H/¹³C NMR .

What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the indolin-2-one ring (e.g., carbonyl resonance at ~170 ppm) and furan carboxamide protons (δ 7.5–8.0 ppm) .

- X-ray Crystallography: Single-crystal analysis, as demonstrated in for a related furancarboxamide, resolves bond angles and dihedral rotations (e.g., furan-indoline plane deviation of ~7°) .

- Mass Spectrometry: HRMS with <5 ppm mass accuracy validates molecular formula .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Level: Advanced

Methodological Answer:

- MTT Assay: Measure cytotoxicity against cancer cell lines (e.g., HCT-116 colorectal) as in , using 72-hour exposure and IC₅₀ calculations .

- Kinase Inhibition: Test inhibition of kinases like TLK2 (see for related compounds) via radiometric or fluorescence-based assays.

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining to assess programmed cell death .

How can researchers resolve discrepancies in biological activity data for this compound across studies?

Level: Advanced

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Structural Confirmation: Re-validate compound identity via NMR and HRMS to rule out batch-to-batch degradation .

- Dose-Response Analysis: Compare IC₅₀ values under identical conditions, as seen in for furyl-carboxamide derivatives .

How can structure-activity relationship (SAR) studies elucidate the role of the furan-carboxamide moiety in bioactivity?

Level: Advanced

Methodological Answer:

- Analog Synthesis: Replace the furan ring with thiophene or phenyl groups (see for thiourea analogs) to assess electronic effects .

- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., VEGFR-2 in ) and compare binding energies .

- Pharmacophore Mapping: Identify critical hydrogen-bonding sites (e.g., furan oxygen) through crystallographic data () .

What validation parameters are critical when assessing purity via HPLC or HRMS?

Level: Basic

Methodological Answer:

- HPLC:

- HRMS:

What computational methods predict the binding affinity of this compound with target proteins?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (as in for vibrational analysis) .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns trajectories to assess stability.

- Free Energy Perturbation (FEP): Quantify binding energy changes upon structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.